2,3,5,6-Tetrafluorophenol

Catalog No.
S596868
CAS No.
769-39-1
M.F
C6H2F4O
M. Wt
166.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,5,6-Tetrafluorophenol

CAS Number

769-39-1

Product Name

2,3,5,6-Tetrafluorophenol

IUPAC Name

2,3,5,6-tetrafluorophenol

Molecular Formula

C6H2F4O

Molecular Weight

166.07 g/mol

InChI

InChI=1S/C6H2F4O/c7-2-1-3(8)5(10)6(11)4(2)9/h1,11H

InChI Key

PBYIIRLNRCVTMQ-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1F)F)O)F)F

Synonyms

2,3,5,6-tetrafluorophenol

Canonical SMILES

C1=C(C(=C(C(=C1F)F)O)F)F

    Peptide Synthesis

    Antibody Labeling

      Field: Immunology

      Application: 2,3,5,6-Tetrafluorophenol has been used in the preparation of technetium-99m labeled antibodies

      Method: The specific methods of application or experimental procedures would depend on the particular antibody being labeled. Generally, this involves the reaction of the antibody with 2,3,5,6-Tetrafluorophenol in the presence of technetium-99m.

      Results: The outcome of this process is the production of an antibody that has been labeled with technetium-99m, which can be useful in various immunological studies.

    Cytochrome P450 Substrate

      Application: 2,3,5,6-Tetrafluorophenol is used as a substrate for cytochrome P450

      Method: The specific methods of application or experimental procedures would depend on the particular experiment being conducted. Generally, this involves the reaction of 2,3,5,6-Tetrafluorophenol with a cytochrome P450 enzyme under suitable conditions.

      Results: The outcome of this process is the production of a metabolite that can be analyzed to understand the activity of the cytochrome P450 enzyme.

    Fluorinated Building Blocks

      Field: Organic Chemistry

      Application: 2,3,5,6-Tetrafluorophenol is used as a fluorinated building block in organic synthesis.

      Method: The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. Generally, this involves the reaction of 2,3,5,6-Tetrafluorophenol with other reagents under suitable conditions.

      Results: The outcome of this process is the production of a fluorinated organic compound, which can have various applications in materials science, pharmaceuticals, and other fields.

2,3,5,6-Tetrafluorophenol is a fluorinated aromatic compound with the molecular formula C6H2F4OC_6H_2F_4O and a molecular weight of approximately 166.07 g/mol. It is characterized by the presence of four fluorine atoms substituted at the 2, 3, 5, and 6 positions of the phenolic ring. This compound is notable for its unique chemical properties resulting from the electron-withdrawing effects of the fluorine substituents, which enhance its acidity compared to non-fluorinated phenols .

The specific mechanism of action of TFP depends on the research application. As mentioned earlier, TFP can act as a substrate for cytochrome P450 enzymes, which are involved in metabolism []. However, detailed information on specific mechanisms requires further research.

Typical of phenolic compounds. Key reactions include:

  • Acid-Base Reactions: The compound exhibits increased acidity due to the electronegative fluorine atoms, allowing it to donate protons more readily compared to non-fluorinated phenols .
  • Electrophilic Substitution: The presence of fluorine can direct electrophilic substitution reactions at the ortho and para positions relative to the hydroxyl group.
  • Oxidation: It can be oxidized to form tetrafluorobenzoquinone under specific conditions, such as in cytochrome P450-mediated reactions .

2,3,5,6-Tetrafluorophenol has been studied for its biological activities, particularly as a substrate for cytochrome P450 enzymes. It plays a role in various metabolic pathways and has been implicated in studies examining the metabolism of fluorinated compounds . Its unique structure may also influence its interactions with biological systems and potential toxicity profiles.

Several synthetic routes have been developed for producing 2,3,5,6-tetrafluorophenol:

  • From Pentafluorobenzoic Acid: A common method involves reacting pentafluorobenzoic acid with sodium acetate in N,N-dimethylformamide followed by treatment with sulfuric acid. This method yields high purity and yield (approximately 95%) of the target compound .
  • Lithium Aryl Intermediate Method: Another method involves reacting 1,2,4,5-tetrafluorobenzene with an organic lithium agent in an inert solvent at low temperatures to form an aryl lithium intermediate. This intermediate is then reacted with boric acid ester to yield tetrafluorophenol .

2,3,5,6-Tetrafluorophenol is utilized in various applications:

  • Chemical Research: It serves as a reagent in organic synthesis and is used in studies involving fluorinated compounds.
  • Pharmaceuticals: Its role as a cytochrome P450 substrate makes it relevant in drug metabolism studies.
  • Material Science: The compound may be used in developing new materials due to its unique chemical properties.

Research on interaction studies involving 2,3,5,6-tetrafluorophenol primarily focuses on its reactivity and metabolic pathways. For instance:

  • Cytochrome P450 Interactions: The compound has been shown to interact with cytochrome P450 enzymes during oxidation processes .
  • Catalytic Reactions: Studies have explored its reactivity in catalytic systems involving palladium catalysts for direct arylation reactions .

Several compounds share structural similarities with 2,3,5,6-tetrafluorophenol. Below is a comparison highlighting their unique characteristics:

Compound NameMolecular FormulaUnique Features
PentafluorophenolC6H4F5OContains five fluorine atoms; more reactive than tetrafluorophenol.
2-FluorophenolC6H5FOOnly one fluorine atom; less acidic than tetrafluorophenol.
3-FluorophenolC6H5FOSimilar to 2-fluorophenol but with different substitution pattern affecting reactivity.
4-FluorophenolC6H5FOAlso less acidic; demonstrates different electrophilic substitution patterns compared to tetrafluorophenol.

The uniqueness of 2,3,5,6-tetrafluorophenol lies in its specific substitution pattern that enhances its acidity and alters its reactivity compared to other fluorinated phenols. Its four-fluorine configuration allows for distinctive interactions and applications that are not present in compounds with fewer or differently positioned fluorine atoms .

2,3,5,6-Tetrafluorophenol is an aromatic compound with the molecular formula C6H2F4O and a molecular weight of 166.07 g/mol [1] [9]. The compound features a benzene ring with four fluorine atoms at positions 2, 3, 5, and 6, a hydroxyl group at position 1, and a hydrogen atom at position 4 [9] [11]. This specific arrangement of substituents creates a symmetrical structure with respect to the plane passing through C1, C4, and the hydroxyl group [4].
The molecular structure of 2,3,5,6-tetrafluorophenol exhibits a nearly planar conformation due to the aromatic character of the benzene ring [9]. The four fluorine atoms lie approximately in the same plane as the aromatic ring, with slight deviations due to steric interactions between adjacent fluorine atoms [11]. The hydroxyl group adopts a conformation where the hydrogen atom is oriented to minimize interactions with the neighboring fluorine atoms at positions 2 and 6 [4] [12].

X-ray crystallographic studies have shown that the C-F bond lengths in 2,3,5,6-tetrafluorophenol range from 1.35 to 1.37 Å, which is typical for aromatic carbon-fluorine bonds [3] [9]. The C-O bond length is approximately 1.36 Å, slightly shorter than in unsubstituted phenol due to the electron-withdrawing effects of the fluorine substituents [9] [11]. The bond angles within the aromatic ring deviate slightly from the ideal 120° due to the electronic and steric effects of the fluorine substituents [4].

Physical Properties

Melting Point (37-39°C) and Boiling Point (140°C)

2,3,5,6-Tetrafluorophenol exhibits a melting point in the range of 37-39°C, making it a crystalline solid at room temperature that readily melts with minimal heating [1] [7]. Some sources report a slightly lower melting point range of 28-30°C, which may be attributed to differences in sample purity or measurement techniques [6] [18]. The relatively low melting point compared to other fluorinated phenols is due to the specific arrangement of fluorine substituents that affects the crystal packing efficiency [1] [8].

The boiling point of 2,3,5,6-tetrafluorophenol is approximately 140°C at standard atmospheric pressure [1] [18]. Alternative sources report boiling points in the range of 141-143°C, with these minor variations likely due to differences in measurement methods or sample purity [6] [8]. The boiling point is significantly higher than that of benzene (80.1°C) due to the presence of the hydroxyl group, which enables hydrogen bonding between molecules [1] [3].

Density (1.4445 g/cm³) and Physical State

The density of 2,3,5,6-tetrafluorophenol is approximately 1.4445 g/cm³, as determined by estimation methods based on molecular structure and atomic contributions [1] [7]. This density value is higher than that of unsubstituted phenol (1.07 g/cm³) due to the presence of four fluorine atoms, which are more dense than hydrogen atoms [3] [8]. Some sources report slightly higher density values of up to 1.6 g/cm³, which may reflect different estimation methods or experimental conditions [8].

At standard room temperature (20-25°C), 2,3,5,6-tetrafluorophenol exists as a crystalline solid with a white to slightly yellow appearance [1] [5]. It is described as a "crystalline low melting solid" due to its melting point being close to room temperature [1] [6]. The physical state can vary depending on ambient conditions, with the compound potentially existing as a clear liquid in warmer environments or when freshly melted [5] [6].

Flash Point and Thermal Stability

The flash point of 2,3,5,6-tetrafluorophenol is approximately 79°C (174°F) when measured using the closed cup method [2] [6]. This moderate flash point indicates that the compound can form ignitable vapor-air mixtures when heated above this temperature [2] [8]. The flash point is relevant for safety considerations during handling and storage, particularly when the compound is heated near or above this temperature [6].

Regarding thermal stability, 2,3,5,6-tetrafluorophenol is generally stable under normal temperature and pressure conditions [1] [5]. However, it may decompose when heated to high temperatures, potentially releasing toxic fluorine-containing compounds [5] [18]. The compound is reported to be incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides, which may lead to exothermic reactions or decomposition [1] [5]. For optimal stability, it is recommended to store 2,3,5,6-tetrafluorophenol in a cool, dark place, preferably below 15°C, and under an inert atmosphere to prevent oxidation [5] [16].

Spectroscopic Properties

Infrared (IR) Spectroscopy

The infrared spectrum of 2,3,5,6-tetrafluorophenol exhibits several characteristic absorption bands that provide valuable information about its molecular structure [5] [12]. The most prominent feature is the O-H stretching vibration, which appears as a broad band around 3400 cm⁻¹ [5] [13]. This band is typically broader and shifted to lower frequencies compared to non-fluorinated phenols due to the increased acidity of the hydroxyl group caused by the electron-withdrawing fluorine substituents [12] [13].
The aromatic C=C stretching vibrations appear as medium intensity bands in the region of 1600-1500 cm⁻¹, with specific peaks at approximately 1600 cm⁻¹ and 1500 cm⁻¹ [12] [13]. These bands are characteristic of the aromatic ring structure and are slightly shifted compared to non-fluorinated phenols due to the electronic effects of the fluorine substituents [5] [13].

One of the most diagnostic features in the IR spectrum is the strong C-F stretching vibrations, which appear as intense bands in the region of 1250-1100 cm⁻¹ [12] [13]. These bands are typically very strong due to the high polarity of the C-F bond and serve as definitive evidence for the presence of fluorine substituents on the aromatic ring [5] [13]. Additional characteristic bands include the C-O stretching vibration around 1050 cm⁻¹, C-H out-of-plane bending around 850 cm⁻¹, and C-F bending vibrations around 700 cm⁻¹ [12] [13].

Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of 2,3,5,6-tetrafluorophenol through the analysis of ¹H, ¹³C, and ¹⁹F nuclei [15] [13].

The ¹H NMR spectrum of 2,3,5,6-tetrafluorophenol is relatively simple due to the limited number of hydrogen atoms in the molecule [15]. It typically shows two main signals: one for the hydroxyl proton (OH) appearing as a broad singlet around 6.5-7.0 ppm, and another for the aromatic proton at position 4, which appears as a complex multiplet around 7.0-7.5 ppm due to coupling with the fluorine atoms [13] [15]. The coupling pattern of the aromatic proton is complex due to long-range coupling with multiple fluorine atoms, resulting in a characteristic multiplet structure [15].

The ¹³C NMR spectrum exhibits several signals corresponding to the six carbon atoms in the aromatic ring [13] [26]. The carbon atom bonded to the hydroxyl group (C-1) typically appears around 150-155 ppm as a multiplet due to coupling with fluorine atoms [15] [26]. The carbon atoms directly bonded to fluorine (C-2, C-3, C-5, C-6) appear as doublets or more complex multiplets in the range of 135-145 ppm, with the exact chemical shifts and splitting patterns dependent on the specific coupling constants [15] [26]. The carbon atom at position 4 (C-H) typically appears around 110-115 ppm as a multiplet due to coupling with the fluorine atoms [15] [26].

The ¹⁹F NMR spectrum is particularly valuable for characterizing fluorinated compounds like 2,3,5,6-tetrafluorophenol [13] [15]. It typically shows two distinct signals corresponding to the two pairs of equivalent fluorine atoms: F-2,6 and F-3,5 [15] [27]. The fluorine atoms at positions 2 and 6 typically resonate around -135 to -140 ppm, while those at positions 3 and 5 appear around -160 to -165 ppm, with the exact chemical shifts dependent on the reference standard and solvent used [15] [27]. The coupling patterns in the ¹⁹F NMR spectrum provide valuable information about the spatial arrangement of the fluorine atoms and their interactions with neighboring nuclei [15] [27].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular weight and structural features of 2,3,5,6-tetrafluorophenol through the analysis of its fragmentation patterns [9] [15]. The electron impact (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 166, corresponding to the molecular weight of the compound [9] [23]. The relative intensity of this peak is moderate to strong due to the stability of the aromatic structure [9] [24].

The fragmentation pattern of 2,3,5,6-tetrafluorophenol follows several characteristic pathways that are typical for fluorinated phenols [21] [23]. One common fragmentation involves the loss of a hydrogen atom from the molecular ion to form a fragment at m/z 165 (M⁺-H) [15] [23]. Another significant fragmentation pathway involves the loss of the hydroxyl group to form a fragment at m/z 149 (M⁺-OH) [23] [24].

Further fragmentation can lead to the formation of various fluorine-containing fragments, such as C₆F₄⁺ (m/z 148) and C₅F₃⁺ (m/z 117), which are characteristic of the tetrafluorinated aromatic structure [15] [23]. The exact fragmentation pattern and relative intensities of the fragments can vary depending on the ionization technique and instrument parameters used [23] [24].

When analyzed using atmospheric pressure chemical ionization (APCI) with chloride as the reagent ion, 2,3,5,6-tetrafluorophenol can form either adduct ions (M·Cl⁻) or undergo proton abstraction to form (M-H)⁻ ions [21] [29]. The extent of proton abstraction depends on the ion energy and is more pronounced for 2,3,5,6-tetrafluorophenol compared to less fluorinated phenols due to its higher acidity [21] [29].

Electronic Properties

Electron Density Distribution

The electron density distribution in 2,3,5,6-tetrafluorophenol is significantly influenced by the presence of four highly electronegative fluorine atoms on the aromatic ring [19] [20]. Quantum chemical calculations and experimental studies have shown that the fluorine atoms create an electron-deficient aromatic system due to their strong electron-withdrawing inductive effect [19] [20]. This effect leads to a redistribution of electron density throughout the molecule, with the highest electron density concentrated around the fluorine atoms and the oxygen atom of the hydroxyl group [19] [20].

The carbon atoms directly bonded to fluorine (C-2, C-3, C-5, C-6) exhibit reduced electron density compared to the corresponding positions in unsubstituted phenol [19] [20]. This electron deficiency is particularly pronounced at the carbon atoms ortho and para to the hydroxyl group (C-2, C-6, and C-4), creating a partial positive charge at these positions [19] [20]. The carbon atom bonded to the hydroxyl group (C-1) maintains a relatively high electron density due to the electron-donating effect of the oxygen atom, although this is partially offset by the electron-withdrawing effect of the neighboring fluorine atoms [19] [20].

The hydroxyl group in 2,3,5,6-tetrafluorophenol exhibits a higher polarization compared to unsubstituted phenol, with increased positive charge on the hydrogen atom and increased negative charge on the oxygen atom [19] [20]. This polarization contributes to the enhanced acidity of the compound, as it facilitates the dissociation of the hydroxyl proton [19] [20].

Fluorine Effects on Aromatic Ring

The fluorine substituents in 2,3,5,6-tetrafluorophenol exert profound effects on the electronic properties of the aromatic ring through a combination of inductive and mesomeric mechanisms [19] [20]. The primary effect is the strong inductive electron-withdrawing character of fluorine, which arises from its high electronegativity (3.98 on the Pauling scale) [19] [20]. This inductive effect depletes electron density from the aromatic ring, particularly at the carbon atoms directly bonded to fluorine [19] [20].

Simultaneously, fluorine atoms can participate in mesomeric interactions with the aromatic π-system through the donation of their lone pair electrons [19] [20]. This mesomeric effect, which is electron-donating in nature, partially counteracts the inductive effect but is generally weaker, especially when multiple fluorine atoms are present [19] [20]. The net result is an overall electron-deficient aromatic system with altered π-electron distribution compared to unsubstituted phenol [19] [20].

The presence of fluorine substituents at positions 2, 3, 5, and 6 creates a unique electronic environment that affects various properties of the compound [19] [20]. The electron-withdrawing effect of fluorine enhances the acidity of the phenolic hydroxyl group by stabilizing the resulting phenolate anion through delocalization of the negative charge [19] [20]. Additionally, the fluorine substituents alter the reactivity patterns of the aromatic ring, generally deactivating it toward electrophilic aromatic substitution while potentially activating it toward nucleophilic aromatic substitution at specific positions [19] [20].

Acid-Base Behavior

pKa Values and Acidity Parameters

2,3,5,6-Tetrafluorophenol exhibits significantly enhanced acidity compared to unsubstituted phenol due to the electron-withdrawing effects of the four fluorine substituents [7] [27]. The pKa value of 2,3,5,6-tetrafluorophenol has been reported as 5.99 in aqueous solution, which is considerably lower than the pKa of phenol (approximately 10.0) [7] [27]. Some sources report a slightly lower pKa value of 5.46 ± 0.20 based on predictive calculations, with the variation potentially due to different measurement methods or conditions [1] [27].
The acidity of fluorinated phenols follows a clear trend, with acidity increasing (lower pKa) as the number of fluorine substituents increases [7] [27]. For comparison, pentafluorophenol has a pKa of approximately 5.4, 2,4,6-trifluorophenol has a pKa of 7.17, and 2,6-difluorophenol has a pKa of about 7.5 [7] [27]. This trend demonstrates the cumulative electron-withdrawing effect of multiple fluorine substituents on the acidity of the hydroxyl group [7] [27].

The enhanced acidity of 2,3,5,6-tetrafluorophenol can be attributed to several factors [7] [27]. The primary factor is the strong inductive electron-withdrawing effect of the fluorine atoms, which stabilizes the phenolate anion formed upon deprotonation by dispersing the negative charge [7] [27]. Additionally, the specific arrangement of fluorine atoms at positions 2, 3, 5, and 6 creates an electronic environment that particularly favors deprotonation of the hydroxyl group [7] [27].

Proton Abstraction Mechanisms

The proton abstraction mechanism in 2,3,5,6-tetrafluorophenol involves the dissociation of the hydroxyl proton to form a resonance-stabilized phenolate anion [6] [21]. This process is facilitated by the electron-withdrawing effect of the fluorine substituents, which stabilize the resulting negative charge on the oxygen atom and the aromatic ring [6] [21]. The mechanism can be represented as a simple acid-base equilibrium: C₆H₂F₄OH ⇌ C₆H₂F₄O⁻ + H⁺, where the equilibrium constant (Ka) is related to the pKa value [6] [21].

Studies using atmospheric pressure chemical ionization (APCI) mass spectrometry have provided insights into the proton abstraction mechanism of fluorinated phenols, including 2,3,5,6-tetrafluorophenol [21] [27]. When analyzed with chloride as the reagent ion, 2,3,5,6-tetrafluorophenol can form either adduct ions (M·Cl⁻) or undergo proton abstraction to form (M-H)⁻ ions [21] [27]. The extent of proton abstraction depends on the ion energy and increases with the acidity of the phenol [21] [27].

Ion mobility spectrometry studies have shown that proton abstraction from fluorinated phenols can occur through an adduct intermediate [21] [29]. For 2,3,5,6-tetrafluorophenol, proton abstraction is the predominant reaction pathway due to its high acidity, whereas less fluorinated phenols show little or no proton abstraction under similar conditions [21] [29]. This difference in behavior is attributed to the reduced reaction barrier for proton abstraction as the acidity of the O-H bond increases with increasing fluorination [21] [29].

XLogP3

2.1

Boiling Point

140.0 °C

Melting Point

38.0 °C

UNII

TNA118I5TG

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (15.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (15.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (13.04%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

769-39-1

Wikipedia

2,3,5,6-tetrafluorophenol

Dates

Modify: 2023-08-15

Explore Compound Types